Bhq-O-5HT

Description

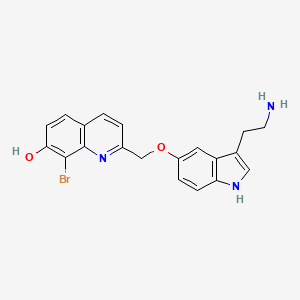

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H18BrN3O2 |

|---|---|

Molecular Weight |

412.3 g/mol |

IUPAC Name |

2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxymethyl]-8-bromoquinolin-7-ol |

InChI |

InChI=1S/C20H18BrN3O2/c21-19-18(25)6-2-12-1-3-14(24-20(12)19)11-26-15-4-5-17-16(9-15)13(7-8-22)10-23-17/h1-6,9-10,23,25H,7-8,11,22H2 |

InChI Key |

CCXVAJCOBSSSOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=C2Br)O)COC3=CC4=C(C=C3)NC=C4CCN |

Origin of Product |

United States |

Foundational & Exploratory

Bhq-O-5HT synthesis and mechanism of action

An In-Depth Technical Guide on the Synthesis and Application of BHQ-O-5HT, a Novel Probe for Serotonergic System Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a pivotal neurotransmitter that modulates a vast array of physiological and psychological processes through its interaction with a diverse family of 5-HT receptors. The study of these receptors is crucial for the development of therapeutics for various disorders, including depression, anxiety, and psychosis. To facilitate high-throughput screening and detailed pharmacological characterization of 5-HT receptor ligands, specialized molecular probes are indispensable.

This technical guide introduces This compound , a putative novel chemical probe. It is conceptualized as a derivative of serotonin (5-HT) linked via an ether bond at the 5-hydroxyl position to a Black Hole Quencher™ (BHQ™) dye. While not a fluorescent molecule itself, this compound is designed to function as a high-affinity tracer in conjunction with a fluorescent ligand in competitive binding assays, particularly those based on Fluorescence Polarization (FP). This document provides a comprehensive overview of a plausible synthetic route for this compound, its mechanism of action as a research tool, detailed experimental protocols, and representative data.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process involving the protection of reactive functional groups on the serotonin scaffold, introduction of a linker at the 5-hydroxyl position, conjugation with a reactive BHQ dye, and final deprotection. The following is a proposed synthetic pathway.

Step 1: Protection of Serotonin The primary amine of the serotonin side chain is first protected to prevent side reactions in subsequent steps. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

Step 2: Alkylation of the 5-Hydroxyl Group The protected serotonin is then reacted with a bifunctional linker, such as an ω-haloalkylamine, to introduce a reactive handle for the BHQ dye. For this guide, we will consider the use of N-(3-bromopropyl)phthalimide. The phthalimide group serves as a protected form of the terminal amine on the linker.

Step 3: Deprotection of the Linker's Amine The phthalimide protecting group on the newly introduced linker is removed, typically by hydrazinolysis, to expose a primary amine.

Step 4: Conjugation with BHQ Dye The free amine on the linker is then coupled to a commercially available, reactive form of a BHQ dye, such as a BHQ-NHS ester (N-hydroxysuccinimide ester). BHQ-1 or BHQ-2 dyes are suitable choices, as their quenching ranges cover the emission spectra of many common fluorophores.[1][2]

Step 5: Deprotection of the Serotonin Amine Finally, the Boc protecting group is removed from the serotonin core, typically under acidic conditions (e.g., with trifluoroacetic acid), to yield the final product, this compound.

Mechanism of Action and Application in Fluorescence Polarization Assays

This compound is designed to be used as a tracer in competitive fluorescence polarization (FP) binding assays to determine the affinity of unlabeled test compounds for 5-HT receptors.[3][4] FP is a powerful technique for studying molecular interactions in solution.[4] The principle relies on the observation that when a small fluorescent molecule is excited with plane-polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. However, when this fluorescent molecule binds to a much larger molecule, such as a receptor, its tumbling is significantly slowed, and the emitted light remains highly polarized.

In a typical assay setup for this compound, a fluorescent serotonin analog (e.g., one labeled with a fluorophore like Cy3B or BODIPY) would be used as the primary fluorescent ligand.

-

Baseline Polarization: In the absence of the receptor, the fluorescent serotonin analog exhibits low polarization.

-

Increased Polarization: Upon addition of cell membranes expressing the 5-HT receptor of interest, the fluorescent analog binds, leading to a significant increase in the FP signal.

-

Competitive Displacement: this compound, or any other unlabeled test compound, is then added to the mixture. By competing for the same binding site on the receptor, it displaces the bound fluorescent analog. This displacement causes the fluorescent analog to return to its free, rapidly tumbling state, resulting in a dose-dependent decrease in the FP signal.

By measuring the concentration of the competing ligand (like this compound or a test compound) required to displace 50% of the bound fluorescent tracer (the IC50 value), the binding affinity (Ki) of the compound for the receptor can be calculated. This makes this compound a valuable tool for high-throughput screening of compound libraries.

Context: 5-HT Receptor Signaling Pathways

Understanding the binding of ligands to 5-HT receptors is the first step in characterizing their pharmacological effects. Most 5-HT receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades. For instance, the 5-HT2A receptor, a key target for antipsychotic drugs, couples to Gq/11 proteins. This activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Probes like this compound are crucial for identifying new molecules that can modulate these pathways.

Data Presentation

Quantitative data from synthesis and binding assays should be presented in a clear, tabular format for easy interpretation and comparison.

Table 1: Physicochemical Properties of a Hypothetical Fluorescent Tracer and this compound

| Compound | Molecular Weight ( g/mol ) | Paired Fluorophore | Quencher Range (nm) | Key Application |

| Cy3B-O-5HT | ~750 | Cy3B (Ex: 559, Em: 570) | N/A | Fluorescent Tracer |

| This compound | ~650 | N/A | 480-580 (for BHQ-1) | Unlabeled Competitor |

Table 2: Representative Data from a Competitive FP Binding Assay Using a Fluorescent Tracer at the Human 5-HT2C Receptor

This table presents hypothetical data, modeled on published relative affinities, that could be obtained from an FP assay.

| Competing Ligand | IC50 (nM) | Ki (nM) | Receptor Subtype Selectivity |

| Serotonin (5-HT) | 5.2 | 2.5 | Non-selective |

| This compound | 2.8 | 1.3 | High for 5-HT2C |

| Mirtazapine | 75 | 36 | Antagonist at multiple 5-HTRs |

| Risperidone | 10.4 | 5.0 | High for 5-HT2A/2C, D2 |

| Compound X | 520 | 250 | Low affinity |

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials: Serotonin hydrochloride, Di-tert-butyl dicarbonate (Boc)2O, Sodium hydroxide (NaOH), N-(3-bromopropyl)phthalimide, Potassium carbonate (K2CO3), Acetonitrile (ACN), Hydrazine monohydrate, Ethanol (EtOH), BHQ-1 NHS ester, Triethylamine (TEA), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Diethyl ether, Standard laboratory glassware and purification equipment (e.g., flash chromatography system).

Procedure:

-

Boc-Protection: Dissolve serotonin HCl in a 1:1 mixture of 1,4-dioxane and water. Add (Boc)2O and TEA. Stir at room temperature for 12 hours. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under vacuum. Purify by flash chromatography to yield Boc-serotonin.

-

Alkylation: Dissolve Boc-serotonin in dry ACN. Add K2CO3 and N-(3-bromopropyl)phthalimide. Reflux the mixture for 24 hours. After cooling, filter the solid and concentrate the filtrate. Purify the residue by flash chromatography to obtain the alkylated intermediate.

-

Phthalimide Deprotection: Dissolve the alkylated intermediate in EtOH. Add hydrazine monohydrate and reflux for 4 hours. Cool to room temperature, acidify with HCl, and filter the phthalhydrazide precipitate. Neutralize the filtrate and concentrate to obtain the crude amine-linker intermediate, which can be used directly in the next step.

-

BHQ-1 Conjugation: Dissolve the amine-linker intermediate in dry DCM. Add TEA, followed by a solution of BHQ-1 NHS ester in DCM. Stir the reaction mixture in the dark at room temperature for 16 hours. Wash the reaction mixture with sodium bicarbonate solution and brine. Dry the organic layer and concentrate. Purify by flash chromatography.

-

Final Deprotection: Dissolve the purified BHQ-conjugated intermediate in DCM. Add TFA (25% v/v) and stir at room temperature for 2 hours. Concentrate the reaction mixture under vacuum. Precipitate the final product, this compound, by adding cold diethyl ether. Collect the solid by filtration and dry under vacuum.

Protocol 2: 5-HT2C Receptor Competitive FP Binding Assay

Materials: Cell membranes from HEK293 cells stably expressing the human 5-HT2C receptor, Cy3B-O-5HT (fluorescent tracer), this compound or other unlabeled test compounds, Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4), 384-well black, low-volume microplates, a microplate reader equipped for FP measurements.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound and other test compounds in Assay Buffer.

-

Assay Plate Setup:

-

To each well, add 5 µL of Assay Buffer or competing compound solution.

-

Add 10 µL of diluted 5-HT2C receptor membranes (e.g., 5 µg protein per well).

-

Add 5 µL of the fluorescent tracer (e.g., 1 nM final concentration of Cy3B-O-5HT).

-

Total volume per well should be 20 µL.

-

-

Controls:

-

0% Inhibition (High Signal): Wells containing tracer and receptor membranes, but no competing compound.

-

100% Inhibition (Low Signal): Wells containing tracer and receptor membranes, with a saturating concentration of a known high-affinity unlabeled ligand (e.g., 10 µM serotonin).

-

Tracer Only (Background): Wells containing only the tracer in Assay Buffer.

-

-

Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

-

Measurement: Measure the fluorescence polarization on a suitable plate reader. Excitation and emission wavelengths should be set appropriately for the fluorescent tracer (e.g., 530 nm excitation and 590 nm emission for a Cy3B-like fluorophore).

-

Data Analysis:

-

Convert the raw FP data (in mP units) to percent inhibition relative to the high and low signal controls.

-

Plot percent inhibition versus the logarithm of the competitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent tracer and Kd is its dissociation constant for the receptor.

-

Conclusion

The conceptual probe, this compound, represents a potentially powerful tool for the investigation of serotonergic systems. Its proposed synthesis is based on established bioconjugation chemistries. When used in conjunction with a fluorescent ligand in a competitive fluorescence polarization assay, it would enable rapid, non-radioactive, and quantitative assessment of ligand binding to 5-HT receptors. Such assays are highly amenable to high-throughput screening, thereby accelerating the discovery and characterization of novel drug candidates targeting the serotonin system. This guide provides the foundational information required for researchers to synthesize and utilize such probes in their drug development and neuropharmacology research programs.

References

Unraveling the Chemical Identity of Bhq-O-5HT: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel serotonin (5-hydroxytryptamine, 5-HT) analogs is a cornerstone of neuropharmacology and drug discovery, aimed at dissecting the intricate roles of the serotonergic system in health and disease. This technical guide focuses on the chemical properties of a specific, albeit sparsely documented, derivative: Bhq-O-5HT. Due to the limited publicly available data on this compound, this document will synthesize the available information and, where necessary, draw logical inferences from the well-established chemistry of its parent molecule, 5-HT, to provide a foundational understanding for researchers.

Chemical Properties of 5-HT: A Baseline for Understanding this compound

Serotonin is a monoamine neurotransmitter synthesized from the amino acid L-tryptophan.[1][2] Its chemical structure, featuring an indole ring, a hydroxyl group, and an ethylamine side chain, dictates its chemical behavior and biological activity. The biosynthesis of 5-HT involves two key enzymatic steps: the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), followed by the decarboxylation of 5-HTP to 5-HT by aromatic L-amino acid decarboxylase.[3]

The chemical reactivity of 5-HT is largely influenced by the indole nucleus and the primary amine. The indole ring is susceptible to oxidation, and the amine group can participate in various reactions, including salt formation and acylation. The stability of 5-HT is a critical factor in its storage and metabolism. It is metabolized primarily by monoamine oxidase (MAO) to 5-hydroxyindoleacetaldehyde, which is then further oxidized to 5-hydroxyindoleacetic acid (5-HIAA).[3]

This compound: Postulated Structure and Properties

While direct experimental data on this compound is scarce, the nomenclature suggests a modification at the hydroxyl group (-O-) of 5-HT with a "Bhq" moiety. In the context of neurochemical probes, "BHQ" often refers to a "Black Hole Quencher," a class of dark quenchers that can absorb light and dissipate the energy as heat rather than fluorescence. If this assumption holds, this compound would be a "caged" or "quenched" form of 5-HT.

Table 1: Postulated Physicochemical Properties of this compound

| Property | Postulated Characteristic | Rationale/Comparison with 5-HT |

| Molecular Weight | Higher than 5-HT | Addition of the Bhq moiety. |

| Solubility | Potentially lower in aqueous solutions | The bulky, often hydrophobic Bhq group may decrease water solubility. |

| Stability | Dependent on the linker and Bhq structure | The ether linkage is generally stable, but the Bhq moiety may have its own stability profile. |

| Reactivity | The primary amine remains reactive. | The key modification is at the hydroxyl group, leaving the amine available for reactions. |

| Photoreactivity | Designed to be photoreactive. | If "Bhq" is a quencher, the molecule is intended to interact with light. |

Experimental Protocols

Synthesis of this compound (Hypothetical)

A plausible synthetic route would involve the etherification of the 5-hydroxyl group of a protected 5-HT derivative with a reactive form of the Bhq moiety.

DOT Diagram: Hypothetical Synthesis Workflow

Caption: Hypothetical workflow for the synthesis of this compound.

Photolysis and Characterization

The key experiment for a compound like this compound would be its photolysis to release free 5-HT.

Caption: Simplified overview of the major 5-HT receptor signaling pathways.

The activation of these pathways by released 5-HT can modulate a vast array of physiological processes, including mood, cognition, sleep, and appetite. [4]The specific downstream effects would depend on the receptor subtypes present in the target tissue and their coupling to various effector proteins. For instance, 5-HT1 receptors are generally inhibitory, leading to a decrease in cyclic AMP (cAMP), while 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors are typically excitatory.

Conclusion and Future Directions

This compound represents a potentially valuable research tool for the precise spatiotemporal control of serotonergic signaling. However, a comprehensive understanding of its chemical and biological properties requires further investigation. Key areas for future research include:

-

Definitive structural elucidation: Confirming the identity of the "Bhq" moiety and its linkage to the 5-HT core.

-

Detailed chemical characterization: Experimental determination of solubility, stability under various conditions, and reactivity.

-

Photochemical quantum yield: Quantifying the efficiency of 5-HT release upon photoactivation.

-

Pharmacological profiling: Assessing the binding affinity and functional activity of this compound at serotonin receptors and transporters before and after photolysis.

Such studies will be instrumental in validating this compound as a reliable tool for neuropharmacology and advancing our understanding of the serotonergic system's role in complex biological processes.

References

- 1. Production and Peripheral Roles of 5-HTP, a Precursor of Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production and Peripheral Roles of 5-HTP, a Precursor of Serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Serotonin (5‐Hydroxytryptamine): Metabolism, Signaling, Biological Functions, Diseases, and Emerging Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Uncaging BHQ-O-5HT: A Technical Guide to the Photorelease of Serotonin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of BHQ-O-5HT uncaging, a critical tool for the precise spatiotemporal release of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). The use of photoremovable protecting groups (PPGs), such as the 8-bromo-7-hydroxyquinoline (BHQ) group, allows for the light-mediated activation of bioactive molecules, enabling detailed investigations into complex biological processes. This document provides a comprehensive overview of the uncaging mechanism, quantitative photochemical data, and detailed experimental protocols to facilitate the application of this technology in research and drug development.

The Core Uncaging Mechanism of this compound

The photolysis of this compound is a sophisticated process that can be initiated by either one-photon excitation (1PE) using ultraviolet (UV) light or two-photon excitation (2PE) with near-infrared (NIR) light. The latter offers significant advantages for biological applications, including deeper tissue penetration and reduced phototoxicity.

The uncaging of BHQ-protected esters, including this compound, is proposed to proceed through a solvent-assisted photoheterolysis (SN1) mechanism . This multi-step process involves the formation of several transient intermediates.

Key Steps in the Uncaging Pathway:

-

Photoexcitation: The process begins with the absorption of a photon by the BHQ chromophore. For one-photon uncaging, this is typically achieved using light with a wavelength of approximately 365 nm. For two-photon uncaging, a wavelength of around 740 nm is commonly employed.

-

Formation of the Excited Singlet State (S1): Upon photon absorption, the this compound molecule is promoted to an electronically excited singlet state.

-

Intersystem Crossing (ISC): The excited singlet state can then undergo intersystem crossing to a more stable, longer-lived triplet excited state (T1). Experimental evidence from studies on similar BHQ-caged acetates suggests that this triplet state is a key intermediate on the pathway to product formation.[1][2]

-

Heterolytic Cleavage: From the triplet state, the crucial carbon-oxygen bond between the BHQ caging group and the serotonin molecule undergoes heterolytic cleavage. This step results in the formation of a carbocation intermediate on the BHQ moiety and the release of the biologically active serotonin molecule.

-

Solvent Intervention: The carbocation intermediate is highly reactive and is rapidly quenched by a solvent molecule, typically water in physiological buffers.

-

Formation of Photoproducts: The reaction with water leads to the formation of the final, stable photoproduct, 8-bromo-2-(hydroxymethyl)quinolin-7-ol, alongside the liberated serotonin.

It is important to note that for some BHQ-caged compounds, such as BHQ-acetate, a competing dehalogenation reaction has been observed.[1] This alternative pathway can reduce the efficiency of the desired cargo release and should be considered when analyzing experimental results.

Quantitative Photochemical Data

The efficiency of the uncaging process is determined by several key photochemical parameters. The following table summarizes the available quantitative data for BHQ-caged compounds. It is important to note that while general values for BHQ esters are available, the precise molar extinction coefficient (ε) for this compound was not explicitly found in the reviewed literature.

| Compound Class | One-Photon Excitation (1PE) Wavelength | One-Photon Uncaging Quantum Yield (Φu) | Two-Photon Excitation (2PE) Wavelength | Two-Photon Uncaging Action Cross-Section (δu) (GM) |

| BHQ-esters | ~365 nm | 0.30 - 0.40 | ~740 nm | 0.40 - 0.60 |

Data sourced from studies on various BHQ-caged compounds. The quantum yield represents the efficiency of converting an absorbed photon into an uncaging event. The two-photon action cross-section is a measure of the efficiency of two-photon absorption leading to uncaging.

Experimental Protocols

The following sections provide generalized yet detailed methodologies for performing one-photon and two-photon uncaging of this compound.

One-Photon Uncaging Protocol

Objective: To release serotonin from this compound using a UV light source.

Materials:

-

This compound

-

Physiological buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

UV light source (e.g., mercury arc lamp with a 365 nm bandpass filter, or a 365 nm LED)

-

Quartz cuvette or appropriate sample holder

-

High-performance liquid chromatography (HPLC) system or mass spectrometer for analysis

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it to the desired final concentration (typically in the micromolar range) in the physiological buffer. Ensure the final concentration of the organic solvent is minimal to avoid affecting the biological system.

-

Irradiation:

-

Transfer the this compound solution to a quartz cuvette.

-

Irradiate the sample with a 365 nm light source. The duration and intensity of the irradiation will depend on the concentration of the caged compound and the desired amount of serotonin release. These parameters should be optimized for each experimental setup.

-

It is recommended to perform control experiments with a sample that is not irradiated to account for any spontaneous hydrolysis.

-

-

Analysis:

-

Following irradiation, analyze the sample to quantify the released serotonin and the remaining this compound.

-

HPLC Analysis: Use a reverse-phase HPLC column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate this compound, serotonin, and the photoproducts. Detection can be achieved using a UV-Vis detector.

-

Mass Spectrometry Analysis: For more sensitive and specific detection, use liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the uncaging products.

-

Two-Photon Uncaging Protocol

Objective: To achieve spatially precise release of serotonin from this compound using a focused NIR laser. This technique is ideal for applications in cell culture and tissue slices.[3][4]

Materials:

-

This compound

-

Physiological buffer or cell culture medium

-

Two-photon microscope equipped with a tunable femtosecond laser (e.g., a Ti:sapphire laser)

-

Imaging chamber suitable for live-cell or tissue imaging

Procedure:

-

Sample Preparation: Prepare the this compound solution in the appropriate physiological buffer or cell culture medium at the desired concentration. For cellular experiments, the caged compound can be added directly to the imaging medium.

-

Microscope Setup and Calibration:

-

Tune the two-photon laser to approximately 740 nm.

-

The laser power and pixel dwell time are critical parameters that must be carefully calibrated to achieve localized uncaging without causing photodamage. Start with low laser power and gradually increase it while monitoring for cellular health and the desired biological response.

-

-

Targeted Uncaging:

-

Identify the specific region of interest (e.g., a single synapse or a subcellular compartment) using the microscope's imaging mode.

-

Switch to the uncaging mode and deliver a focused laser pulse or a series of pulses to the target area. The duration and pattern of the laser illumination will determine the spatiotemporal profile of serotonin release.

-

-

Data Acquisition and Analysis:

-

Simultaneously with or immediately after uncaging, record the biological response of interest (e.g., changes in membrane potential, intracellular calcium levels, or morphological changes).

-

Correlate the timing and location of the uncaging event with the observed biological effect.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Caption: Proposed signaling pathway for the uncaging of this compound.

Caption: General experimental workflow for this compound uncaging experiments.

References

- 1. Unraveling the Mechanism of the Photodeprotection Reaction of 8-Bromo- and 8-Chloro-7-hydroxyquinoline Caged Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Caged Compounds for Neurobiology

For Researchers, Scientists, and Drug Development Professionals

Introduction to Caged Compounds in Neurobiology

Caged compounds are synthetic molecules that are biologically inert until activated by light.[1][2] This technology, also known as photoremovable protecting groups (PPGs), provides precise spatial and temporal control over the release of bioactive molecules such as neurotransmitters, secondary messengers, and ions.[3][4] In neurobiology, this optical control allows researchers to mimic and manipulate neuronal signaling with high fidelity, offering unparalleled insights into synaptic function, signal transduction, and neural circuitry.[5]

The core principle involves covalently attaching a photolabile "caging" group to a biologically active molecule, rendering it inactive. Upon illumination with a specific wavelength of light, the caging group is cleaved, releasing the active molecule in a process known as "uncaging." This process can be achieved with single-photon excitation, typically using UV light, or with two-photon excitation, which utilizes near-infrared light for deeper tissue penetration and more precise spatial localization.

This guide provides a comprehensive overview of the application of caged compounds in neurobiology, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Concepts and Properties of Caged Compounds

The utility of a caged compound is determined by several key photophysical and chemical properties. A well-designed caged compound should be:

-

Biologically Inert Before Photolysis: The caged molecule should not interact with its biological target or other cellular components before light activation.

-

Stable in Physiological Conditions: It must be stable in aqueous solution at physiological pH and temperature.

-

Efficiently Photolyzed: The compound should have a high quantum yield (Φ), representing the efficiency of converting absorbed photons into uncaging events, and a high molar extinction coefficient (ε) at the activation wavelength.

-

Rapidly Releasing: The rate of release of the active molecule should be faster than the biological process being studied.

-

Sufficiently Soluble: The compound must be soluble in aqueous buffers at concentrations required for the experiment.

Data Presentation: Quantitative Properties of Common Caged Compounds

The selection of an appropriate caged compound is critical for experimental success. The following tables summarize the key quantitative properties of commonly used caged compounds in neurobiology.

Caged Neurotransmitters: Glutamate and GABA

| Caged Compound | Photolabile Group | λmax (nm) | Quantum Yield (Φ) | Two-Photon Cross-Section (GM) | Key Features & Considerations |

| MNI-Glutamate | 4-methoxy-7-nitroindolinyl | ~350 | 0.065 - 0.085 | 0.06 @ 720-730 nm | Widely used for two-photon uncaging; good spatial resolution; may have off-target effects on GABAA receptors. |

| CDNI-Glutamate | 4-carboxymethoxy-5,7-dinitroindolinyl | ~350 | ~0.5 | ~0.06 @ 720 nm | Higher quantum yield than MNI-glutamate; suitable for two-photon uncaging. |

| RuBi-Glutamate | Ruthenium-bipyridine | ~450 | ~0.04 | 0.15 @ 800 nm | Visible light uncaging; red-shifted two-photon absorption. |

| CDNI-GABA | 4-carboxymethoxy-5,7-dinitroindolinyl | ~350 | ~0.05 | Not widely reported | Effective for two-photon uncaging of the primary inhibitory neurotransmitter. |

| RuBi-GABA | Ruthenium-bipyridine | ~470 | ~0.20 | Not widely reported | Efficient one-photon uncaging with blue light; useful for two-color experiments. |

Caged Calcium (Ca²⁺)

| Caged Compound | Parent Chelator | Kd (pre-photolysis) | Kd (post-photolysis) | Quantum Yield (Φ) | Key Features & Considerations |

| DM-nitrophen | EDTA | 5 nM | 3 mM | 0.18 | High Ca²⁺ affinity before photolysis; rapid release kinetics; also binds Mg²⁺. |

| NP-EGTA | EGTA | 80 nM | >1 mM | ~0.2 - 0.23 | High selectivity for Ca²⁺ over Mg²⁺; widely used in physiological Mg²⁺ concentrations. |

| Nitr-5 | BAPTA | 145 nM | 6.3 µM | Not widely reported | Lower change in Ca²⁺ affinity compared to DM-nitrophen and NP-EGTA. |

Signaling Pathways in Neurobiology

Caged compounds are invaluable tools for dissecting complex signaling cascades. Below are diagrams of key neuronal signaling pathways that are frequently investigated using this technology.

Glutamatergic Synaptic Transmission

Caption: Glutamatergic synapse showing presynaptic release and postsynaptic receptors.

GABAergic Synaptic Transmission

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines | Springer Nature Experiments [experiments.springernature.com]

- 4. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Core Principle of Action of Bhq-O-5HT

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide delineates the principle of action of Bhq-O-5HT. It is critical to first establish that this compound is not a conventional pharmacological agent with its own intrinsic activity at a receptor. Instead, it is a "caged" compound, specifically a photolabile derivative of the neurotransmitter 5-hydroxytryptamine (5-HT), commonly known as serotonin. The "Bhq-O" moiety serves as a protective group that renders the serotonin molecule inactive. Upon exposure to a specific wavelength of light, this caging group is cleaved, releasing active 5-HT in a spatially and temporally precise manner.

Therefore, the core principle of action of this compound is the light-induced release of serotonin. The biological effects observed following the application and photoactivation of this compound are attributable to the actions of the released serotonin on its various receptors. This guide will focus on the well-established molecular mechanisms of serotonin, providing the necessary context for designing and interpreting experiments that utilize this compound as a tool for controlled neurotransmitter delivery.

Serotonin (5-HT) Receptor Systems

Serotonin exerts its diverse physiological effects by binding to a wide array of 5-HT receptors, which are grouped into seven distinct families (5-HT1 to 5-HT7). With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other 5-HT receptors are G protein-coupled receptors (GPCRs) that activate intracellular second messenger cascades.[1][2] These GPCRs couple to one of three main families of G proteins: Gαq/11, Gαs, or Gαi/o, leading to distinct downstream cellular responses.

| Receptor Family | Subtypes | G Protein Coupling | Primary Signaling Mechanism |

| 5-HT1 | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F | Gαi/o | Inhibition of adenylyl cyclase, ↓ cAMP |

| 5-HT2 | 5-HT2A, 5-HT2B, 5-HT2C | Gαq/11 | Activation of phospholipase C, ↑ IP₃ and DAG, ↑ intracellular Ca²⁺ |

| 5-HT3 | - | Ligand-gated ion channel | Influx of Na⁺ and K⁺, leading to rapid membrane depolarization |

| 5-HT4 | - | Gαs | Activation of adenylyl cyclase, ↑ cAMP |

| 5-HT5 | 5-HT5A, 5-HT5B | Gαi/o | Inhibition of adenylyl cyclase, ↓ cAMP |

| 5-HT6 | - | Gαs | Activation of adenylyl cyclase, ↑ cAMP |

| 5-HT7 | - | Gαs | Activation of adenylyl cyclase, ↑ cAMP |

Quantitative Data: 5-HT Receptor Binding and Functional Potency

The affinity of serotonin and the potency of various agonists for 5-HT receptors are crucial parameters in understanding their physiological and pharmacological effects. The following table summarizes key quantitative data for selected 5-HT receptors.

| Receptor | Ligand | Parameter | Value (nM) | Species/System |

| 5-HT1A | 5-HT | Ki | 6.3 | Human |

| 5-HT1A | 8-OH-DPAT | EC50 | 3.1 ± 0.2 | Human Platelets (ERK Phosphorylation)[2] |

| 5-HT1D | 5-HT | Ki | 5.8 | Human |

| 5-HT2A | 5-HT | EC50 | 1230 | Wild-Type Receptor (Calcium Mobilization)[3] |

| 5-HT2A | DOI | EC50 | 76 ± 4.5 | Human Platelets (ERK Phosphorylation)[2] |

| 5-HT2C | 5-HT | EC50 | 1-3 | CHO Cells (Ca²⁺ Release) |

| 5-HT4 | 5-HT | EC50 | 119 ± 1 | Human Colon (Relaxation) |

| 5-HT7 | 5-HT | pKi | 8.1–9.0 | Human, Rat, Mouse, Guinea-pig |

| 5-HT7 | 5-CT | pKi | 9.0–9.4 | Human, Rat, Mouse, Guinea-pig |

Core Signaling Pathways of Serotonin Receptors

The activation of 5-HT receptors initiates specific intracellular signaling cascades depending on the G protein to which they couple. Below are diagrams of the three canonical GPCR signaling pathways modulated by serotonin.

1. Gαq/11 Signaling Pathway (e.g., 5-HT2A, 5-HT2C Receptors)

This pathway is primarily associated with excitatory cellular responses. Activation of Gαq/11 by the 5-HT2 receptor family leads to the stimulation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. DAG remains in the plasma membrane where it, along with the elevated cytosolic Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates numerous downstream targets to modulate cellular activity.

Caption: Gαq/11 signaling cascade initiated by 5-HT2 receptor activation.

2. Gαs Signaling Pathway (e.g., 5-HT4, 5-HT6, 5-HT7 Receptors)

This pathway generally mediates excitatory or modulatory functions. Upon serotonin binding, the receptor activates the Gαs protein, which in turn stimulates the enzyme adenylyl cyclase (AC). AC catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP). cAMP acts as a second messenger, primarily by activating Protein Kinase A (PKA). PKA then phosphorylates various downstream effector proteins, including ion channels and transcription factors like CREB, to elicit a cellular response.

Caption: Gαs signaling cascade initiated by 5-HT4/6/7 receptor activation.

3. Gαi/o Signaling Pathway (e.g., 5-HT1, 5-HT5 Receptors)

This pathway is typically inhibitory. Activation of the receptor by serotonin leads to the activation of the Gαi/o protein. The Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP and reduced PKA activity. Simultaneously, the Gβγ subunits released from the G protein complex can directly modulate the activity of ion channels, most notably activating G protein-coupled inwardly-rectifying potassium (GIRK) channels, which causes membrane hyperpolarization and an inhibitory postsynaptic potential.

Caption: Gαi/o signaling cascade initiated by 5-HT1/5 receptor activation.

Experimental Protocols

The use of this compound allows for the precise investigation of the downstream effects of serotonin receptor activation. Below are two fundamental protocols for quantifying the activation of the major 5-HT signaling pathways.

Protocol 1: Measurement of Intracellular Calcium Mobilization via Photo-uncaging of this compound

This protocol is designed to measure the activation of Gαq/11-coupled 5-HT receptors (e.g., 5-HT2A).

-

Cell Preparation and Dye Loading:

-

Seed cells (e.g., HEK293 cells expressing the 5-HT receptor of interest) onto black-walled, clear-bottom 96-well microplates and culture overnight to achieve 80-90% confluency.

-

Prepare a dye loading buffer containing a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM, or a FLIPR Calcium Assay Kit dye) in a physiological saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the culture medium from the cells and add 100 µL of the dye loading buffer to each well.

-

Incubate the plate for 45-60 minutes at 37°C in the dark to allow for dye de-esterification within the cells.

-

If required by the specific dye, gently wash the cells once with the saline solution to remove extracellular dye.

-

-

Compound Preparation and Photo-uncaging:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in the saline solution.

-

Place the microplate into a fluorescence plate reader equipped with liquid injectors and a light source for photolysis (e.g., a UV flash lamp or a specific wavelength LED).

-

Establish a stable baseline fluorescence reading for approximately 30-60 seconds.

-

Inject the this compound solution into the wells.

-

Immediately following or concurrently with injection, deliver a brief pulse of light (typically in the 350-400 nm range) to uncage the serotonin.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity over time (e.g., every 1-5 seconds) for several minutes to capture the full kinetic response of the calcium transient.

-

The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration resulting from 5-HT receptor activation and subsequent IP3-mediated release from the endoplasmic reticulum.

-

Normalize the data to the baseline fluorescence and express the response as a peak change in fluorescence or as an integrated area under the curve.

-

Protocol 2: Quantification of cAMP Modulation

This protocol is suitable for measuring the activation of Gαs-coupled (increase in cAMP) or Gαi/o-coupled (decrease in cAMP) 5-HT receptors.

-

Cell Culture and Stimulation:

-

Culture cells expressing the 5-HT receptor of interest in a 96-well plate.

-

Prior to the experiment, replace the culture medium with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of cAMP and amplify the signal.

-

Add serotonin (or a specific agonist/antagonist for control experiments) at various concentrations to the appropriate wells.

-

Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation or inhibition.

-

-

Cell Lysis and cAMP Quantification:

-

Aspirate the stimulation buffer and add a cell lysis buffer to each well to release the intracellular contents, including cAMP.

-

The concentration of cAMP in the cell lysate is then determined using a competitive binding assay. Several commercial kits are available (e.g., ELISA, HTRF, or bioluminescent assays like cAMP-Glo).

-

Principle of a competitive assay: The assay involves a fixed amount of a labeled cAMP conjugate (e.g., HRP-cAMP or a fluorescent tracer) and a limited amount of an anti-cAMP antibody. The cAMP from the cell lysate competes with the labeled cAMP for binding to the antibody. A high concentration of cAMP in the sample results in less binding of the labeled cAMP, leading to a low signal (and vice-versa).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Interpolate the cAMP concentrations in the experimental samples from the standard curve.

-

Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve and determine parameters such as EC50 (for Gαs) or IC50 (for Gαi).

-

Conclusion

The principle of action of this compound is the precisely controlled, light-induced release of serotonin. This compound serves as a powerful research tool, enabling the study of serotonin's effects with high spatial and temporal resolution. A thorough understanding of the diverse 5-HT receptor families and their downstream Gαq, Gαs, and Gαi signaling pathways is fundamental for designing experiments that leverage this technology. By employing quantitative assays for key second messengers like intracellular calcium and cAMP, researchers can effectively dissect the complex and multifaceted roles of the serotonergic system in health and disease.

References

An In-depth Technical Guide to Bhq-O-5HT for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bhq-O-5HT, a light-activated ("caged") serotonin compound, for use in neuroscience research. By enabling precise spatiotemporal control over serotonin release, this compound offers a powerful tool to investigate the intricate roles of this neurotransmitter in neural circuit function, behavior, and disease.

Core Concepts: The Power of Caged Compounds

Caged compounds are molecules whose biological activity is temporarily blocked by a photolabile protecting group. Upon illumination with a specific wavelength of light, this "cage" is cleaved, releasing the active molecule with high temporal and spatial precision. This compound is a derivative of serotonin (5-hydroxytryptamine, 5-HT) where the hydroxyl group is protected by a 6-bromo-7-hydroxycoumarin-4-ylmethyl (BHQ) caging group. This modification renders the serotonin inactive until it is "uncaged" by light.

Key Advantages of this compound:

-

Spatiotemporal Precision: Light-based activation allows for the release of serotonin at specific locations within a neural circuit and at precise moments in time.

-

One- and Two-Photon Excitation: this compound can be activated by single-photon excitation with UV light (around 365 nm) or by two-photon excitation with near-infrared light (around 740 nm).[1] Two-photon excitation offers deeper tissue penetration and reduced light scattering, enabling more precise targeting in vivo.[2]

-

Good Quantum Yield: this compound exhibits a relatively high quantum yield, meaning that a significant fraction of the absorbed photons leads to the release of serotonin, making it an efficient phototrigger.[2]

Quantitative Data and Photophysical Properties

The selection of a caged compound is critically dependent on its photophysical properties. The following table summarizes key quantitative data for this compound, providing a basis for comparison with other caged serotonin analogs.

| Property | This compound | NPEC-O-5HT | RuBi-5HT |

| Activation Wavelength (1-Photon) | ~365 nm[1][2] | ~365 nm | Visible Light |

| Activation Wavelength (2-Photon) | ~740 nm | Negligible | Not Reported |

| Quantum Yield (Φu) | ~0.11 | ~0.07 | Not Reported |

| Two-Photon Cross-Section (δu) at 740 nm | ~0.4 GM | Negligible | Not Reported |

| Molar Extinction Coefficient (ε) at ~365 nm | ~15,000 M⁻¹cm⁻¹ | Not Reported | Not Reported |

Note: NPEC (1-(2-nitrophenyl)ethyl) and RuBi (Ruthenium-bipyridine) are other common caging groups. Data for NPEC-O-5HT and RuBi-5HT are provided for comparative purposes where available. GM stands for Goeppert-Mayer units.

Experimental Protocols

The following sections provide detailed methodologies for the preparation and application of this compound in common neuroscience experiments.

Preparation of this compound Stock Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Artificial cerebrospinal fluid (aCSF) or desired experimental buffer

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Reconstitution: Allow the this compound vial to reach room temperature before opening to prevent condensation.

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the this compound powder in anhydrous DMSO. Vortex thoroughly to ensure complete dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light. Properly stored, the stock solution is stable for several months.

-

Working Solution: On the day of the experiment, thaw a single aliquot and dilute it to the final working concentration (typically 10-500 µM) in the desired experimental buffer (e.g., aCSF). The final DMSO concentration should be kept low (ideally <0.5%) to avoid off-target effects.

One-Photon Uncaging of this compound in Brain Slices for Electrophysiology

This protocol describes the use of this compound to study the effects of serotonin on neuronal activity in acute brain slices using whole-cell patch-clamp electrophysiology.

Materials:

-

Acute brain slices prepared using standard methods.

-

Recording chamber for brain slices on an upright microscope.

-

Whole-cell patch-clamp setup (amplifier, micromanipulator, headstage).

-

Light source for uncaging (e.g., mercury lamp with a 365 nm filter, or a 365 nm LED).

-

This compound working solution (e.g., 100 µM in aCSF).

-

Standard intracellular and extracellular recording solutions.

Experimental Workflow:

Detailed Protocol:

-

Brain Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated slicing solution. Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes before transferring to room temperature.

-

Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF (2-3 ml/min).

-

Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a neuron of interest.

-

Application of this compound: Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 100 µM). Allow at least 10-15 minutes for the compound to diffuse into the slice.

-

Uncaging: Position the light source over the area of interest. A brief pulse of UV light (e.g., 1-10 ms) is typically sufficient to elicit a physiological response. The optimal duration and intensity of the light pulse should be determined empirically to achieve a robust response without causing photodamage.

-

Data Acquisition: Record the neuronal response (e.g., changes in membrane potential or synaptic currents) before, during, and after the light pulse.

Two-Photon Uncaging of this compound Combined with Calcium Imaging

This protocol outlines a method for using two-photon microscopy to uncage this compound with high spatial resolution while simultaneously monitoring changes in intracellular calcium concentration using a fluorescent indicator.

Materials:

-

Two-photon microscope equipped with a Ti:Sapphire laser tunable to ~740 nm for uncaging and a second laser line for exciting the calcium indicator.

-

Calcium indicator dye (e.g., Fura-2 AM) or a genetically encoded calcium indicator (e.g., GCaMP).

-

This compound working solution.

-

Cultured neurons or acute brain slices.

Experimental Workflow:

Detailed Protocol:

-

Cell/Slice Preparation and Dye Loading: Prepare cultured neurons or acute brain slices. Load the cells with a calcium indicator such as Fura-2 AM by incubating in a solution containing the dye.

-

Microscopy Setup: Place the preparation on the stage of the two-photon microscope.

-

Application of this compound: Perfuse the chamber with a solution containing this compound.

-

Imaging and Uncaging:

-

Identify a region of interest (e.g., a specific dendritic spine or neuronal soma).

-

Acquire a baseline of the calcium indicator's fluorescence.

-

Deliver a focused pulse of 740 nm light to the ROI to uncage this compound. The laser power and pulse duration should be optimized to elicit a localized calcium response.

-

Continue to acquire images to monitor the change in fluorescence, which reflects the change in intracellular calcium concentration.

-

-

Data Analysis: Analyze the fluorescence intensity changes over time (ΔF/F) to quantify the calcium response to the localized serotonin release.

Serotonin Signaling Pathways

The release of serotonin from this compound will activate various serotonin receptors, each coupled to distinct intracellular signaling cascades. The three major families of G-protein coupled serotonin receptors relevant to many neuroscience applications are 5-HT1, 5-HT2, and 5-HT7 receptors.

5-HT1A Receptor Signaling Pathway

5-HT1A receptors are primarily coupled to inhibitory G-proteins (Gi/o). Their activation typically leads to a decrease in neuronal excitability.

5-HT2A Receptor Signaling Pathway

5-HT2A receptors are coupled to Gq/11 proteins, and their activation is generally excitatory, leading to an increase in intracellular calcium.

References

Uncaging Serotonin: A Technical Guide for Neurophysiological Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of caged serotonin compounds, their application in neurophysiology, and detailed experimental protocols. The precise spatiotemporal control over serotonin release afforded by photolysis makes these compounds invaluable tools for dissecting the role of the serotonergic system in neural circuit function and behavior.

Introduction to Caged Serotonin

Caged compounds are molecules of interest that have been rendered biologically inactive by a photolabile protecting group, or "cage".[1] Irradiation with light of a specific wavelength cleaves this bond, releasing the active molecule with high temporal and spatial precision.[1] Caged serotonin allows researchers to bypass the slow and diffuse nature of traditional drug application methods, enabling the study of rapid serotonergic signaling events at the level of single synapses or even individual dendritic spines.[1] This guide will focus on the properties and applications of commonly used caged serotonin derivatives.

Properties of Caged Serotonin Compounds

Several classes of caging groups have been utilized to create photoactivatable serotonin. The choice of a specific caged compound depends on the experimental requirements, such as the desired wavelength for uncaging, the required speed of release, and whether one- or two-photon excitation will be used. The key photophysical properties of some common caged serotonin compounds are summarized in the table below.

| Caged Compound | Caging Group | Optimal Wavelength (1P) | Release Time Constant | Quantum Yield (Φ) | Two-Photon (2P) Properties |

| NPEC-caged-serotonin | (N)-1-(2-nitrophenyl)ethyl | ~365 nm | Hundreds of milliseconds[1] | Not specified | Negligible 2P absorption[1] |

| RuBi-5HT | Ruthenium-bipyridyl | 450 nm | Nanoseconds | 0.034 | Can be used in a 2P regime |

| O-CNB-caged-serotonin | o-nitrobenzyl | 308-337 nm | 16 µs | 0.03 | Not specified |

| BHQ-O-caged-serotonin | BHQ | ~365 nm | Not specified | Not specified | Good quantum yield at 740 nm |

Serotonin Receptor Signaling Pathways

Upon release, serotonin binds to a variety of receptor subtypes, each coupled to distinct intracellular signaling cascades. The two major families of G-protein coupled serotonin receptors are the 5-HT1 and 5-HT2 classes.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a Gαi/o-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, reducing cAMP levels and subsequent protein kinase A (PKA) activity. This signaling cascade can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels.

5-HT2A Receptor Signaling

The 5-HT2A receptor is coupled to the Gαq signaling pathway. Activation of this receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Experimental Protocols

The following protocols provide a general framework for conducting caged serotonin experiments. Specific parameters should be optimized for each experimental preparation and scientific question.

General Experimental Workflow

A typical caged serotonin experiment involves several key steps, from preparation of the biological sample to data analysis.

Protocol for Serotonin Uncaging in Acute Brain Slices

This protocol is adapted from methodologies described for uncaging experiments in acute brain slices.

1. Brain Slice Preparation:

-

Anesthetize the animal (e.g., P45 C57BL/6 mouse) and perform transcardial perfusion with ice-cold NMDG-based artificial cerebrospinal fluid (aCSF) containing (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4, continuously bubbled with 95% O2 / 5% CO2.

-

Rapidly dissect the brain and prepare coronal slices (e.g., 250 µm thick) containing the region of interest in the same ice-cold NMDG-aCSF.

-

Transfer slices to a recovery chamber with NMDG-aCSF at 32-34°C for 10-15 minutes.

-

Transfer slices to a holding chamber containing standard aCSF (in mM): 123 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 11 glucose, 2 CaCl2, and 1 MgCl2, bubbled with 95% O2 / 5% CO2, at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

-

Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 32-34°C.

-

Visualize neurons using differential interference contrast (DIC) optics.

-

Perform whole-cell patch-clamp recordings from target neurons using borosilicate glass pipettes (2-5 MΩ) filled with an internal solution containing, for example (in mM): 130 KGluconate, 10 KCl, 10 HEPES, 10 Tris-phosphocreatine, 1.1 EGTA, 2 MgCl2, 2 MgATP, and 0.3 Na3GTP. A fluorescent dye (e.g., 0.1 mM Alexa-594) can be included for morphological visualization.

3. Caged Serotonin Application and Photolysis:

-

Add the caged serotonin compound (e.g., 100 µM RuBi-5HT) to the perfusion aCSF. Protect the solution from light.

-

For one-photon uncaging, use a light source such as a high-power LED (e.g., 470 nm for RuBi-5HT) coupled to the microscope's optical path. Deliver light pulses of appropriate duration (e.g., 5 ms) and power (e.g., ~3.6 mW) to the area of interest.

-

For two-photon uncaging, use a Ti:sapphire laser tuned to the appropriate wavelength (e.g., 740 nm for BHQ-O-5HT). The laser beam can be scanned to a specific point or small region of interest.

Protocol for In Vivo Two-Photon Serotonin Uncaging and Calcium Imaging

This protocol is a synthesized approach based on general principles of in vivo two-photon imaging and uncaging.

1. Animal Preparation and Surgery:

-

Anesthetize the animal and secure it in a stereotaxic frame.

-

Perform a craniotomy over the brain region of interest.

-

If performing calcium imaging with a genetically encoded calcium indicator (GECI), ensure prior viral vector injection and expression in the target cell population.

-

Alternatively, for acute experiments, bulk loading of a calcium indicator dye can be performed.

-

Implant a cranial window for chronic imaging or use a superfusion chamber for acute experiments.

2. Caged Compound and Dye Delivery:

-

For bulk loading, carefully inject a solution containing the caged serotonin and a calcium indicator (e.g., a Fluo-series dye) into the brain region of interest.

-

For experiments with GECIs, the caged serotonin can be applied topically to the exposed brain surface or delivered via a micropipette.

3. Two-Photon Imaging and Uncaging:

-

Use a two-photon microscope equipped with a Ti:sapphire laser.

-

A single laser can be used for both imaging and uncaging if the two-photon excitation spectra of the calcium indicator and the caged compound overlap sufficiently. Alternatively, a second, independent laser can be used for uncaging.

-

Tune the laser to the appropriate wavelength for calcium imaging (e.g., ~920 nm for GCaMP variants).

-

Acquire baseline fluorescence images.

-

To uncage serotonin, either rapidly switch the laser wavelength to the optimal uncaging wavelength or use a second laser beam directed to the target location.

-

Deliver short laser pulses to a precise location (e.g., a dendritic spine) to photorelease serotonin.

-

Simultaneously record the changes in calcium fluorescence in the target neuron and surrounding structures.

Synthesis of Caged Serotonin

The synthesis of caged serotonin compounds involves multi-step organic chemistry procedures. Below is a high-level overview of the synthetic strategies for two common classes of caged serotonin.

-

Nitrobenzyl-based Caged Serotonin (e.g., O-CNB-caged-serotonin): The synthesis typically involves the reaction of serotonin with a protected o-nitrobenzyl derivative. For O-caged compounds, the phenolic hydroxyl group of serotonin is targeted. The synthesis of the caging group itself often starts from a commercially available nitrophenyl precursor which is then chemically modified to introduce a reactive group for attachment to serotonin.

-

Ruthenium-based Caged Serotonin (e.g., RuBi-5HT): The synthesis of RuBi-caged compounds involves coordination chemistry. A ruthenium-bipyridyl complex is first synthesized and then reacted with serotonin. The serotonin molecule displaces a ligand (e.g., water) in the coordination sphere of the ruthenium complex, forming a stable but photolabile bond.

Conclusion

Caged serotonin compounds are powerful tools that provide unprecedented control over the delivery of this critical neuromodulator. By enabling the precise activation of serotonin receptors in space and time, these photolabile probes will continue to be instrumental in elucidating the complex roles of serotonin in brain function and disease. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers to design and execute innovative experiments to further our understanding of the serotonergic system.

References

An In-Depth Technical Guide to the Molecular Structure of Bhq-O-5HT

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of Bhq-O-5HT, a photoactivatable "caged" derivative of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). By protecting the biological activity of 5-HT with a photolabile Bhq (Black Hole Quencher) group, this compound allows for the precise spatiotemporal release of 5-HT upon light stimulation. This capability makes it an invaluable tool for studying serotonergic signaling in various biological systems. This document details the synthesis, structural characterization, and photoactivation of this compound, presenting quantitative data in structured tables and outlining key experimental protocols.

Molecular Structure and Properties

This compound, with the systematic name 2-[[[3-(2-Aminoethyl)-1H-indol-5-yl]oxy]methyl]-8-bromo-7-quinolinol, is a complex molecule designed for photochemical release of serotonin. The "caging" moiety, a derivative of 8-bromo-7-hydroxyquinoline (Bhq), is attached to the 5-hydroxyl group of serotonin via an ether linkage. This modification renders the serotonin molecule biologically inactive until the cage is removed by light.

| Property | Value | Reference |

| Systematic Name | 2-[[[3-(2-Aminoethyl)-1H-indol-5-yl]oxy]methyl]-8-bromo-7-quinolinol | N/A |

| Molecular Formula | C20H18BrN3O2 | N/A |

| Molecular Weight | 412.28 g/mol | N/A |

| Appearance | Yellow solid | Rea et al., 2013 |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

The structural integrity and purity of this compound have been confirmed through nuclear magnetic resonance (NMR) and mass spectrometry (MS).

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | High-Resolution Mass Spectrometry (HRMS) |

| 10.70 (s, 1H), 8.78 (d, J = 8.4 Hz, 1H), 8.12 (d, J = 8.4 Hz, 1H), 7.60 (d, J = 8.4 Hz, 1H), 7.42 (d, J = 8.4 Hz, 1H), 7.18 (d, J = 2.4 Hz, 1H), 7.12 (d, J = 8.8 Hz, 1H), 7.08 (s, 1H), 6.78 (dd, J = 8.8, 2.4 Hz, 1H), 5.30 (s, 2H), 3.05 (t, J = 7.2 Hz, 2H), 2.85 (t, J = 7.2 Hz, 2H) | 156.4, 150.9, 147.8, 137.2, 136.1, 131.2, 128.4, 127.9, 124.2, 122.9, 115.8, 112.4, 112.0, 111.8, 111.5, 102.7, 70.1, 41.2, 28.1 | [M+H]⁺ calculated for C20H19BrN3O2: 412.0664; found: 412.0661 |

Table 2: NMR and HRMS Data for this compound (as reported in Rea et al., 2013)

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of a protected serotonin derivative and the Bhq caging group, followed by their coupling.

Experimental Protocol for Synthesis

Step 1: Synthesis of N-Boc-5-hydroxytryptamine

-

To a solution of 5-hydroxytryptamine hydrochloride (1.0 eq) in a 1:1 mixture of tetrahydrofuran and water, add sodium bicarbonate (2.5 eq).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and stir the mixture at room temperature for 12 hours.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield N-Boc-5-hydroxytryptamine.

Step 2: Synthesis of 2-(bromomethyl)-8-bromo-7-hydroxyquinoline

-

This intermediate can be synthesized from 8-hydroxyquinoline through a series of bromination and functional group manipulation steps. Specific conditions can be adapted from literature procedures for similar quinoline derivatives.

Step 3: Coupling of N-Boc-5-hydroxytryptamine and 2-(bromomethyl)-8-bromo-7-hydroxyquinoline

-

Dissolve N-Boc-5-hydroxytryptamine (1.0 eq) and 2-(bromomethyl)-8-bromo-7-hydroxyquinoline (1.0 eq) in anhydrous dimethylformamide.

-

Add potassium carbonate (2.0 eq) and stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain the Boc-protected this compound.

Step 4: Deprotection of the Boc Group

-

Dissolve the Boc-protected this compound in a solution of 4 M HCl in dioxane.

-

Stir the solution at room temperature for 1 hour.

-

Remove the solvent under reduced pressure to yield this compound hydrochloride as a yellow solid.

Caption: Synthetic workflow for this compound.

Photoactivation (Uncaging) of this compound

The release of serotonin from this compound is initiated by the absorption of light, leading to the cleavage of the ether bond connecting the Bhq cage to the serotonin molecule. This process can be triggered by either one-photon or two-photon excitation.

Uncaging Mechanism and Signaling Pathway

Upon photoexcitation, the Bhq moiety undergoes a photochemical reaction that results in its cleavage from the 5-hydroxyl group of serotonin. The free serotonin is then able to bind to its receptors and elicit a biological response.

The BHQ Caging Group: An In-depth Technical Guide to its Photochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic fields of chemical biology and pharmacology, the ability to control the activity of bioactive molecules with spatiotemporal precision is paramount. Photoremovable protecting groups (PPGs), or "caging groups," have emerged as indispensable tools for achieving this control. By temporarily masking a key functional group of a molecule, a PPG renders it biologically inert. Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule in a controlled manner. This technology allows researchers to initiate biological processes, from neurotransmission to gene expression, at precise times and locations.

This technical guide focuses on the photochemistry of the (8-bromo-7-hydroxyquinolin-2-yl)methyl (BHQ) caging group. Developed by Dore and co-workers, BHQ has garnered significant attention due to its favorable photochemical properties, including high sensitivity to both one-photon and two-photon excitation, making it particularly suitable for applications in complex biological systems.[1] This guide will delve into the core photochemical mechanisms, provide key quantitative data, detail experimental protocols, and outline the synthesis of BHQ-caged compounds, offering a comprehensive resource for researchers employing this powerful photocaging technology.

Core Photochemical Principles of the BHQ Caging Group

The BHQ caging group is a heteroaryl-based PPG designed for the efficient photorelease of carboxylic acids, phosphates, and diols.[2] Its quinoline scaffold endows it with unique photophysical properties that are advantageous for biological applications.

Photochemical Uncaging Mechanism

The uncaging of BHQ-protected molecules is initiated by the absorption of a photon, which promotes the BHQ chromophore to an excited state. The prevailing mechanism for the photorelease is a solvent-assisted photoheterolysis following an SN1 pathway.[2][3] Time-resolved infrared (TRIR) spectroscopy and 18O-labeling experiments have provided evidence for this mechanism.[3]

The process can be summarized in the following steps:

-

Photoexcitation: The BHQ chromophore absorbs a photon (typically in the near-UV range for one-photon excitation or near-IR for two-photon excitation), transitioning to an excited singlet state.

-

Intersystem Crossing: The excited singlet state can undergo intersystem crossing (ISC) to a triplet excited state, which is believed to be the reactive state.

-

Heterolysis: In the excited triplet state, the benzylic carbon-oxygen bond becomes labile and undergoes heterolytic cleavage. This step is facilitated by the solvent, particularly in aqueous environments.

-

Formation of a Carbocation Intermediate: The heterolysis results in the formation of a resonance-stabilized carbocation intermediate and the release of the caged molecule (e.g., a carboxylate or phosphate).

-

Solvent Trapping: The carbocation intermediate is rapidly trapped by a solvent molecule (e.g., water), leading to the formation of the primary photoproduct, 8-bromo-2-(hydroxymethyl)quinolin-7-ol (BHQ-OH).

One-Photon and Two-Photon Excitation

A key advantage of the BHQ caging group is its efficiency in both one-photon excitation (1PE) and two-photon excitation (2PE) regimes.

-

One-Photon Excitation (1PE): BHQ exhibits a strong absorption band with a maximum (λmax) around 370 nm. This allows for efficient uncaging using near-UV light sources, such as 365 nm lamps or lasers.

-

Two-Photon Excitation (2PE): 2PE offers significant advantages for biological applications, including increased spatial resolution (confinement of excitation to the focal volume), deeper tissue penetration, and reduced phototoxicity. BHQ can be efficiently excited via 2PE using near-infrared (NIR) light, typically around 740 nm.

Quantitative Photochemical Data

The efficiency of a photoremovable protecting group is characterized by several key parameters, including its molar absorption coefficient (ε), quantum yield of uncaging (Φu), and two-photon action cross-section (δu).

| Caged Compound | Functional Group | λmax (nm) | ε (M-1cm-1) at λmax | Φu (1PE) | δu (GM) at 740 nm | Reference |

| BHQ-Acetate | Carboxylate | 369 | ~5,500 | 0.29 | 0.59 | |

| BHQ-Phosphate | Phosphate | - | - | - | - | |

| BHQ-Diol | Diol | - | - | - | - |

Experimental Protocols

General Protocol for One-Photon Uncaging

This protocol provides a general guideline for the photolysis of BHQ-caged compounds using a standard laboratory UV lamp.

Materials:

-

BHQ-caged compound

-

Appropriate buffer solution (e.g., KMOPS buffer, pH 7.2, for physiological simulations)

-

Quartz cuvette or microplate

-

UV lamp with an emission peak around 365 nm

-

Analytical instrument for monitoring the reaction (e.g., HPLC, mass spectrometer, or a bioassay for the released molecule)

Procedure:

-

Prepare a stock solution of the BHQ-caged compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution into the desired aqueous buffer to the final working concentration (typically in the micromolar to millimolar range). Ensure the final concentration of the organic solvent is compatible with the biological system under study.

-

Transfer the solution to a quartz cuvette or well of a quartz-bottom microplate.

-

Irradiate the sample with the 365 nm UV lamp. The duration of irradiation will depend on the lamp power, the concentration of the caged compound, and its quantum yield. It is recommended to perform a time-course experiment to determine the optimal irradiation time.

-

At desired time points, withdraw aliquots of the sample for analysis.

-

Analyze the samples to quantify the amount of released molecule and/or the disappearance of the caged compound. HPLC is a common method for this analysis.

General Protocol for Two-Photon Uncaging

This protocol outlines the general steps for performing two-photon uncaging experiments, typically in a microscopy setup.

Materials:

-

BHQ-caged compound

-

Physiological buffer

-

Two-photon microscope equipped with a femtosecond-pulsed Ti:Sapphire laser tuned to ~740 nm

-

Imaging and uncaging control software

-

A biological sample (e.g., cell culture, tissue slice)

Procedure:

-

Prepare the BHQ-caged compound in the physiological buffer at the desired concentration.

-

Load the biological sample with the caged compound. This can be done by incubation, microinjection, or perfusion.

-

Mount the sample on the microscope stage.

-

Identify the region of interest for uncaging using appropriate imaging techniques (e.g., brightfield or fluorescence if a fluorescent marker is present).

-

Use the two-photon laser to deliver focused NIR light to the target region. The laser power and dwell time will need to be optimized to achieve the desired level of uncaging without causing photodamage.

-

Monitor the biological response to the released molecule using appropriate methods (e.g., electrophysiology, fluorescence imaging of a downstream reporter).

Synthesis of BHQ-Caged Compounds

BHQ-protected molecules are synthetically accessible. The general strategy involves the coupling of the molecule of interest to the BHQ-alcohol precursor, 8-bromo-2-(hydroxymethyl)quinolin-7-ol.

Synthesis of BHQ-Caged Carboxylates

A common method for the synthesis of BHQ-caged carboxylates is through esterification of the carboxylic acid with the BHQ-alcohol.

Example: Synthesis of BHQ-Acetate

-

Protection of the hydroxyl group: The 7-hydroxyl group of 8-bromo-2-(hydroxymethyl)quinolin-7-ol is first protected, for example, as a silyl ether.

-

Esterification: The protected BHQ-alcohol is then reacted with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form the acetate ester.

-

Deprotection: The protecting group on the 7-hydroxyl is removed to yield the final BHQ-acetate.

Photostability and Byproducts

An important consideration for any caging group is its stability in the dark and the nature of its photolysis byproducts.

-

Dark Stability: BHQ-caged compounds are generally stable in the dark under physiological conditions, which is crucial to prevent premature release of the active molecule.

-

Photolysis Byproducts: The primary byproduct of BHQ photolysis is 8-bromo-2-(hydroxymethyl)quinolin-7-ol (BHQ-OH). It is important to assess the biological activity and potential toxicity of this byproduct in the specific experimental system being used.

-

Dehalogenation: A potential side reaction during the photolysis of BHQ is debromination, leading to the formation of (7-hydroxyquinolin-2-yl)methyl acetate (HQ-OAc). While this competing reaction can reduce the yield of the desired released product, the yields of the primary released molecules are consistently reported to be in the range of 60-70%.

Conclusion

The (8-bromo-7-hydroxyquinolin-2-yl)methyl (BHQ) caging group represents a versatile and efficient tool for the photocontrol of a variety of bioactive molecules. Its high sensitivity to both one- and two-photon excitation, coupled with its stability and accessibility, makes it a valuable asset for researchers in chemistry, biology, and medicine. A thorough understanding of its photochemical mechanism, quantitative properties, and experimental considerations, as outlined in this guide, is essential for its successful application in elucidating complex biological processes with high spatiotemporal resolution. As research in this area continues, further characterization of a broader range of BHQ-caged compounds and the development of next-generation quinoline-based PPGs are anticipated to further expand the capabilities of this powerful technology.

References

- 1. Unraveling the Mechanism of the Photodeprotection Reaction of 8-Bromo- and 8-Chloro-7-hydroxyquinoline Caged Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Bromo-7-hydroxyquinoline as a photoremovable protecting group for physiological use: mechanism and scope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nathan.instras.com [nathan.instras.com]

Unveiling the Spectral Secrets of Bhq-O-5HT: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectral properties of Bhq-O-5HT, a photoactivatable ("caged") form of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). Designed for researchers, scientists, and drug development professionals, this document details the core spectral characteristics, experimental protocols for its use, and the downstream signaling pathways initiated upon its photoactivation.

Core Spectral Properties of this compound